molecular formula C8H11N3O3S B12049573 Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]-

Katalognummer: B12049573
Molekulargewicht: 229.26 g/mol
InChI-Schlüssel: URRNXXTWNQJRAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzenecarboximidamide, featuring a hydroxyl group and a methylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- typically involves the reaction of benzenecarboximidamide with hydroxylamine and a methylsulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding benzenecarboximidamide derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce simpler benzenecarboximidamide compounds.

Wissenschaftliche Forschungsanwendungen

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methylsulfonyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenecarboximidamide: Lacks the hydroxyl and methylsulfonyl groups, resulting in different chemical properties and reactivity.

    N-hydroxybenzenecarboximidamide: Similar structure but without the methylsulfonyl group.

    4-(Methylsulfonyl)benzenecarboximidamide:

Uniqueness

Benzenecarboximidamide, N-hydroxy-4-[(methylsulfonyl)amino]- is unique due to the presence of both hydroxyl and methylsulfonyl groups, which confer distinct chemical properties and reactivity

Eigenschaften

Molekularformel

C8H11N3O3S

Molekulargewicht

229.26 g/mol

IUPAC-Name

N'-hydroxy-4-(methanesulfonamido)benzenecarboximidamide

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-7-4-2-6(3-5-7)8(9)10-12/h2-5,11-12H,1H3,(H2,9,10)

InChI-Schlüssel

URRNXXTWNQJRAB-UHFFFAOYSA-N

Isomerische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)/C(=N/O)/N

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.